molecular formula C12H12ClN3 B1321732 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 58514-86-6

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B1321732
CAS No.: 58514-86-6
M. Wt: 233.69 g/mol
InChI Key: RWXVEFVRLTUGHU-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a dimethylamino group at the 4th position, and a phenyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine-4,6-dione with dimethylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-phenylpyrimidin-4-amine: Lacks the dimethylamino group.

    2-phenylpyrimidin-4-amine: Lacks both the chloro and dimethylamino groups.

    6-chloro-N,N-dimethylpyrimidin-4-amine: Lacks the phenyl group.

Uniqueness

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, dimethylamino, and phenyl) on the pyrimidine ring. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXVEFVRLTUGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606008
Record name 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58514-86-6
Record name 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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